Actinomycin F1
Actinomycin F1
Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04)
Brand Name:
Vulcanchem
CAS No.:
1402-44-4
VCID:
VC0073680
InChI:
InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1
SMILES:
CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C
Molecular Formula:
C59H84N12O16
Molecular Weight:
1217.389
Actinomycin F1
CAS No.: 1402-44-4
Cat. No.: VC0073680
Molecular Formula: C59H84N12O16
Molecular Weight: 1217.389
* For research use only. Not for human or veterinary use.
Specification
| Description | Actinomycin F1 is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces chrysomallus. Actinomycin F1 intercalates into the minor groove of DNA and binds to topoisomerase II, leading to the inhibition of DNA replication and RNA and protein synthesis. (NCI04) |
|---|---|
| CAS No. | 1402-44-4 |
| Molecular Formula | C59H84N12O16 |
| Molecular Weight | 1217.389 |
| IUPAC Name | 2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |
| Standard InChI | InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |
| Standard InChI Key | CQWJGMPBDQNEKC-UKCZNJPKSA-N |
| SMILES | CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator